3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
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Overview
Description
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea, also known as MP-10, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidine derivatives, which have been shown to have various pharmacological effects.
Mechanism of Action
The exact mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various neurotransmitters such as dopamine and glutamate, which play a crucial role in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of dopamine and glutamate in the brain, which can lead to improved cognitive function and memory. It has also been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is its selectivity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as schizophrenia and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods for this compound could lead to its broader use in research and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea involves the reaction of 1-methyl-4-piperidone and 2-methoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-(2-Methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties.
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17-10-8-12(9-11-17)18(2)15(19)16-13-6-4-5-7-14(13)20-3/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQDHLBQDVVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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